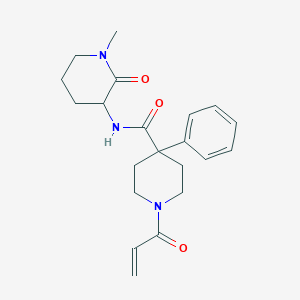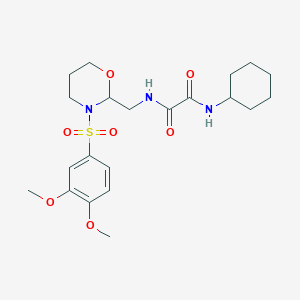
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOPPP, is a synthetic compound that belongs to the class of piperidine derivatives. This chemical has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the mu-opioid receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, mood, and reward. By binding to this receptor, N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can modulate the activity of neurons and alter the perception of pain.
Biochemical and Physiological Effects:
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce pain sensitivity, decrease inflammation, and induce sedation and analgesia. Additionally, N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the development of pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and addiction. However, one limitation of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be challenging, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of novel pain-relieving drugs based on the structure of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and its potential applications in the treatment of pain and addiction. Finally, the synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be improved to increase the yield and purity of the compound, which will facilitate its use in future experiments.
Métodos De Síntesis
The synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 1-methyl-2-oxopiperidine-3-carboxylic acid with phenylacetic acid and propionic anhydride in the presence of a catalyst. The resulting product is then treated with piperidine-4-carboxylic acid to obtain N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. This synthesis method has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a high affinity for the mu-opioid receptor, which is an important target for the development of pain-relieving drugs.
Propiedades
IUPAC Name |
N-(1-methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-18(25)24-14-11-21(12-15-24,16-8-5-4-6-9-16)20(27)22-17-10-7-13-23(2)19(17)26/h3-6,8-9,17H,1,7,10-15H2,2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPDXXLAIJXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)
![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)



![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)
